molecular formula C8H10BrClFN3 B15236964 N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine

N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine

Cat. No.: B15236964
M. Wt: 282.54 g/mol
InChI Key: ULNHSXHJBMEJBR-UHFFFAOYSA-N
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Description

N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine is a halogenated pyrimidine derivative featuring a 4-bromobutyl chain at the N4 position, a chlorine atom at C2, and a fluorine atom at C5. The pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with anticancer, antiviral, and antimicrobial activities . This compound is synthesized via alkylation of 2-chloro-5-fluoropyrimidin-4-amine with 1,4-dibromobutane under basic conditions, analogous to methods used for N-(4-bromobutyl)phthalimide derivatives .

Properties

Molecular Formula

C8H10BrClFN3

Molecular Weight

282.54 g/mol

IUPAC Name

N-(4-bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine

InChI

InChI=1S/C8H10BrClFN3/c9-3-1-2-4-12-7-6(11)5-13-8(10)14-7/h5H,1-4H2,(H,12,13,14)

InChI Key

ULNHSXHJBMEJBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NCCCCBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of Halogen Atoms: The chlorine and fluorine atoms are introduced into the pyrimidine ring through halogenation reactions using reagents like thionyl chloride and fluorine gas.

    Attachment of the Bromobutyl Group: The bromobutyl group is attached to the pyrimidine ring through a nucleophilic substitution reaction using 1,4-dibromobutane and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromobutyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the bromobutyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized halogenated pyrimidines.

Scientific Research Applications

N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular weights of N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine with analogous pyrimidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Bromobutyl, 2-Cl, 5-F C₈H₁₀BrClFN₃ 282.5 Long alkyl chain; dual halogenation
5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine 4-Fluorophenyl, 2-Cl, 5-Br C₁₀H₆BrClFN₃ 302.53 Aromatic substituent; higher MW
5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine Pyridin-4-ylmethyl, 2-Cl, 5-Br C₁₀H₈BrClN₄ 299.55 Heteroaromatic substituent
5-Bromo-2-chloropyrimidin-4-amine 2-Cl, 5-Br C₄H₃BrClN₃ 208.44 Minimal substitution; lower MW
N-(4-Fluorobenzyl)-6-chloropyrimidin-4-amine 4-Fluorobenzyl, 6-Cl C₁₁H₉ClFN₃ 237.66 Positional isomerism (Cl at C6)

Key Observations :

  • Fluorine at C5 (target) versus C4 (e.g., 4-fluorophenyl in ) alters electronic effects, with C5-fluorine likely strengthening hydrogen bonding and metabolic resistance .
  • Halogen positioning (e.g., Cl at C2 vs. C6 in ) impacts steric and electronic interactions with biological targets like DNA or enzymes .

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